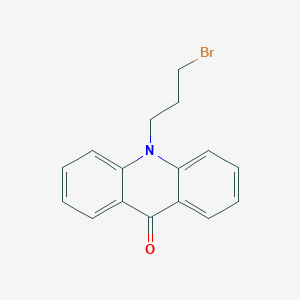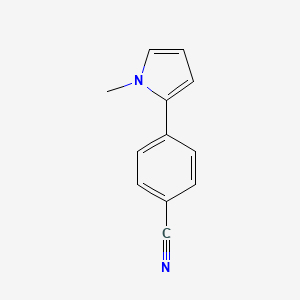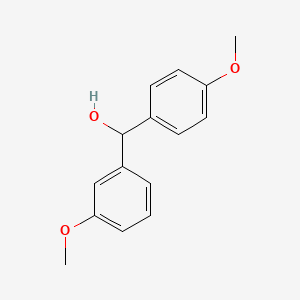![molecular formula C25H38O3 B14125112 9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)
9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HU 210 is a synthetic cannabinoid that was first synthesized in 1988 by a group led by Raphael Mechoulam at the Hebrew University. It is known for being significantly more potent than natural tetrahydrocannabinol (THC) from cannabis, with a potency ranging from 100 to 800 times greater . HU 210 has an extended duration of action and a high binding affinity for cannabinoid receptors CB1 and CB2 .
Méthodes De Préparation
The original synthesis of HU 210 involves an acid-catalyzed condensation of (–)-myrtenol and 1,1-dimethylheptylresorcinol (3,5-dihydroxy-1-(1,1-dimethylheptyl)benzol) . This method is based on the structural features required for cannabinoid activity, which were identified through studies on THC . Industrial production methods for HU 210 are not widely documented, but the synthesis typically involves precise control of reaction conditions to ensure the correct stereochemistry and high yield of the desired enantiomer.
Analyse Des Réactions Chimiques
HU 210 undergoes various chemical reactions, including:
Oxidation: Introduction of the C-11 hydroxy group through allylic oxidation.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Substitution reactions involving the hydroxyl group at the C-11 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include hydroxylated and reduced derivatives of HU 210 .
Applications De Recherche Scientifique
HU 210 has a wide range of scientific research applications:
Mécanisme D'action
HU 210 exerts its effects primarily through its high affinity binding to cannabinoid receptors CB1 and CB2 . It acts as a full agonist at these receptors, leading to the activation of multiple intracellular signaling pathways, including the inhibition of adenylate cyclase and stimulation of the mitogen-activated protein kinase (MAPK) cascade . These pathways are involved in various physiological processes, such as modulation of neurotransmitter release and regulation of glucose metabolism .
Comparaison Avec Des Composés Similaires
HU 210 is often compared with other synthetic cannabinoids, such as:
CP-55,940: Another potent synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
WIN-55,212-2: A synthetic cannabinoid known for its high potency and efficacy at cannabinoid receptors.
HU-211 (Dexanabinol): The enantiomer of HU 210, which acts as an NMDA antagonist rather than a cannabinoid receptor agonist.
HU 210 is unique due to its exceptionally high potency and extended duration of action compared to other cannabinoids .
Propriétés
IUPAC Name |
9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869559 |
Source


|
| Record name | 9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
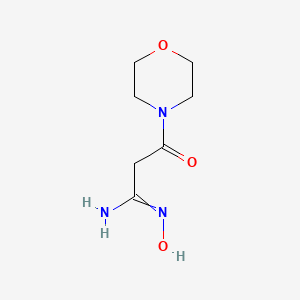
![{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid](/img/structure/B14125050.png)
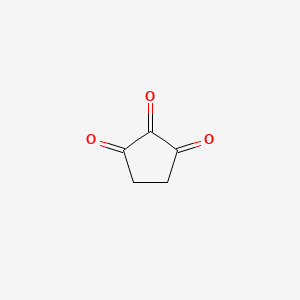
![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)


![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
